![molecular formula C23H15Cl2N5OS B1228198 2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile
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Overview
Description
2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile is a member of thiazoles.
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
The molecule has been characterized using quantum chemical methods and vibrational spectral techniques. Spectroscopic techniques like FT-IR and FT-Raman spectra in the solid phase have been utilized for this purpose. The analysis reveals the molecule's molecular orbitals and non-covalent interactions, contributing to understanding its stability and reactivity properties (Viji et al., 2020).
Antimicrobial and Anticancer Potential
Research indicates that this compound exhibits significant antimicrobial activity. Molecular docking studies have been conducted to assess its interaction with various proteins, which is crucial for understanding its biological activity. These studies are pivotal in exploring the potential of this compound in pharmaceutical applications, particularly in developing new antimicrobial agents (Viji et al., 2020).
Structural Characterization
Structural characterization of similar molecules has been achieved through methods like single crystal diffraction. This kind of analysis is essential to determine the molecular conformation and geometry, which are critical for understanding the chemical and biological properties of the compound (Kariuki et al., 2021).
Molecular Docking and Biological Activity Studies
Molecular docking studies have been performed to investigate the binding energy and interaction of the compound with different proteins. These studies provide insights into the compound's selective potential inhibitory nature against various microbial strains. Understanding these interactions is key to developing targeted therapies and drugs (Shanmugapriya et al., 2021).
properties
Product Name |
2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile |
---|---|
Molecular Formula |
C23H15Cl2N5OS |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile |
InChI |
InChI=1S/C23H15Cl2N5OS/c1-13-20(21(16(10-26)11-27)15-4-8-18(25)9-5-15)22(31)30(29-13)23-28-12-19(32-23)14-2-6-17(24)7-3-14/h2-9,12,16,21,29H,1H3 |
InChI Key |
MQKGOGPPNXCWRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC=C(S2)C3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)Cl)C(C#N)C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC=C(S2)C3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)Cl)C(C#N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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